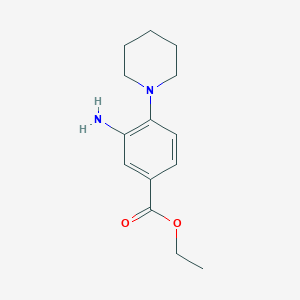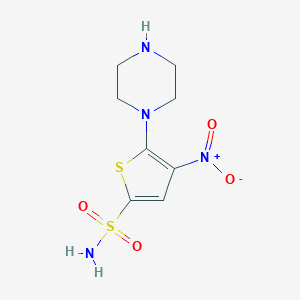
1-(3-Hydroxypropyl)theobromine
Descripción general
Descripción
1-(3-Hydroxypropyl)theobromine, also known as 3-HPX, is a methylxanthine compound. It has a molecular formula of C10H14N4O3 and a molecular weight of 238.24 g/mol .
Synthesis Analysis
The synthesis of theobromine-related compounds has been studied in various contexts. For instance, theobromine:oxalic acid (2:1) cocrystal was synthesized mechanochemically . Another process for preparing theobromine involves methylating 3-methyl xanthine disodium salt .Aplicaciones Científicas De Investigación
Health Benefits of Cocoa Consumption
Theobromine is a primary methylxanthine found in products made from cacao beans . The health benefits of cocoa have been traditionally related to the high content of antioxidants of Theobroma cocoa beans . However, the direct psychoactive effect due to methylxanthines in cocoa is notable . Theobromine, which is found in higher amounts than caffeine, seems to be behind several effects attributed to cocoa intake .
Positive Influence on Mood and Alertness
Theobromine and caffeine, in the proportions found in cocoa, are responsible for the liking of the food/beverage . These compounds influence in a positive way our moods and our state of alertness .
Inhibition of Phosphodiesterases
One of the main mechanisms of action of theobromine is the inhibition of phosphodiesterases . This can lead to an increase in intracellular cyclic AMP, which in turn can have a variety of physiological effects.
Blockade of Adenosine Receptors
Theobromine also acts by blocking adenosine receptors . This can lead to increased dopamine levels in the brain, which can have a variety of effects, including increased alertness and improved mood .
Potential Effects on Cell Metabolism and DNA/RNA Structure
Theobromine and caffeine are methylxanthines that may form non-covalent stacking complexes with ATP and affect cell metabolism and/or DNA and RNA structure .
Safety for Humans
Unlike what happens in other mammals, theobromine is safe for humans and has fewer unwanted effects than caffeine . Therefore, theobromine deserves attention as one of the most attractive molecules in cocoa .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Hydroxypropyl)theobromine, also known as 1-(3-Hydroxypropyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, are phosphodiesterases and adenosine receptors . These targets play crucial roles in various physiological processes, including signal transduction and neurotransmission .
Mode of Action
1-(3-Hydroxypropyl)theobromine interacts with its targets primarily through inhibition of phosphodiesterases and blockade of adenosine receptors . This interaction leads to changes in intracellular cyclic AMP levels and neurotransmitter release .
Biochemical Pathways
The compound affects the biochemical pathways related to cyclic AMP and adenosine signaling . The downstream effects include changes in cellular signaling and neurotransmission .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1-(3-Hydroxypropyl)theobromine’s action include changes in cellular signaling, neurotransmission, and possibly mood .
Action Environment
Environmental factors, such as the presence of other compounds and physiological conditions, can influence the action, efficacy, and stability of 1-(3-Hydroxypropyl)theobromine . For example, the compound’s effects can be influenced by its concentration in the environment, the presence of other methylxanthines, and the physiological state of the organism .
Propiedades
IUPAC Name |
1-(3-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(16)14(4-3-5-15)10(17)13(8)2/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVDQNEKGZLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208141 | |
| Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)theobromine | |
CAS RN |
59413-14-8 | |
| Record name | 1-(3-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMM2BK7040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)


![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)